4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is a conjugated organic compound featuring a pyridine core linked to a thiophene-based oligomer via an ethenyl bridge. Its structure combines electron-rich thiophene units with the electron-deficient pyridine ring, creating a push-pull system conducive to charge transfer. Such systems are of interest in organic electronics, including organic photovoltaics (OPVs) and field-effect transistors (OFETs), due to their tunable optoelectronic properties.
Properties
CAS No. |
651031-58-2 |
|---|---|
Molecular Formula |
C19H13NS3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine |
InChI |
InChI=1S/C19H13NS3/c1-3-16(21-11-1)18-13-15(6-5-14-7-9-20-10-8-14)19(23-18)17-4-2-12-22-17/h1-13H |
InChI Key |
AOJZQPQHMSYQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine typically involves the following steps:
Formation of the Thiophene Ring System: The thiophene rings can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Vinylation: The thiophene rings are then subjected to vinylation reactions to introduce the ethenyl group.
Coupling with Pyridine: The final step involves coupling the vinylated thiophene system with a pyridine ring under conditions that may include the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine undergoes several types of chemical reactions:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives discussed in the literature:
Electronic and Optical Properties
- Conjugation Length : The thiophene-pyridine system in 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine offers extended π-conjugation compared to simpler pyridine derivatives (e.g., Compound 2 in ). This enhances charge carrier mobility, a critical factor for OPVs.
- Electron-Deficient Pyridine vs. Electron-Rich Thiophene : The pyridine ring withdraws electrons, while thiophene donates them, creating a polarized system. This contrasts with oxyresveratrol, where electron-donating hydroxyl groups dominate.
Stability and Reactivity
- Thiophene vs. Thioether Stability : The thiophene units in the target compound are more oxidation-resistant than thioether-containing analogs (e.g., ), which may degrade under acidic conditions.
- Hydrogen Bonding : Unlike oxyresveratrol’s hydroxyl groups, the pyridine nitrogen in the target compound enables hydrogen bonding with polar solvents, improving solubility in DMSO or DMF.
Notes and Limitations
Evidence Gaps : Direct studies on 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine are absent in the provided materials; comparisons rely on structural analogs.
Methodological Consistency: Synthesis protocols vary widely across studies (e.g., sodium acetate in ethanol for Compound 2 vs. thiirane reactions in ), complicating direct extrapolation.
Future Directions : Computational modeling (DFT) could predict optoelectronic properties, while in vitro assays may elucidate bioactivity.
Biological Activity
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H19NS3
- Molecular Weight : 393.58 g/mol
- CAS Number : 163463-80-7
- Structure : The compound features a pyridine ring substituted with a dithiophenyl group, which is significant for its electronic properties.
Synthesis
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine typically involves multi-step organic reactions that include:
- Formation of the dithiophenyl structure.
- Ethenyl substitution on the pyridine ring.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Anticancer Potential
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity by targeting various cellular pathways. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, such as c-Met and VEGFR-2 pathways. In vitro assays have shown that certain pyridine derivatives can achieve IC50 values in the low micromolar range against these targets .
Antimicrobial Activity
Research has demonstrated that compounds similar to 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine exhibit antimicrobial properties:
- Study Findings : A related study found that thiophene-containing compounds showed promising results against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .
Case Study 1: Anticancer Activity
In a study focused on a series of pyridine derivatives, compound 12d was highlighted for its dual inhibition of c-Met and VEGFR-2 with IC50 values of 0.11 μM and 0.19 μM, respectively. This suggests that structurally related compounds may similarly inhibit these targets .
Case Study 2: Antimicrobial Effectiveness
Another study evaluated the antimicrobial activity of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, demonstrating the potential for these compounds in clinical applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC50 Value (μM) |
|---|---|---|---|
| 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine | Anticancer | c-Met/VEGFR-2 | TBD |
| Compound 12d | Anticancer | c-Met/VEGFR-2 | 0.11/0.19 |
| Thiophene Derivative A | Antimicrobial | Staphylococcus aureus | 10 |
| Thiophene Derivative B | Antimicrobial | Escherichia coli | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
